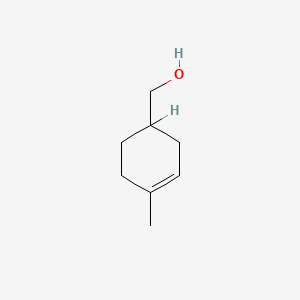

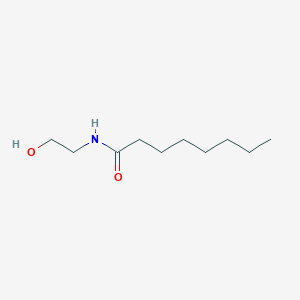

tert-butyl N-(5-methylthiophen-2-yl)carbamate

Descripción general

Descripción

The compound tert-butyl N-(5-methylthiophen-2-yl)carbamate is a chemical entity that can be utilized as an intermediate in the synthesis of various biologically active compounds. It is part of a broader class of tert-butyl carbamates, which are known for their utility in organic synthesis due to their protective group properties and their ability to undergo a range of chemical transformations.

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the synthesis of omisertinib (AZD9291), was synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be complex, with the tert-butyl group providing steric bulk that can influence the reactivity and physical properties of the molecule. For instance, the structure-activity relationship studies of tert-butyl-2-[4-(substituted-ethynyl)phenyl]-1,3-dithianes have shown that the substituents on the ethynyl moiety significantly affect the potency of these compounds as chloride channel blockers .

Chemical Reactions Analysis

Tert-butyl carbamates are versatile in chemical reactions. They can behave as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines . Additionally, they can be used as sources for various synthons, as demonstrated by the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and electrophiles to produce functionalized carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The protonation sites and dissociation mechanisms of tert-butylcarbamates have been studied in the context of tandem mass spectrometric assays, revealing that protonation can occur at the carbonyl group in the gas phase or at the carbamate nitrogen atom in methanol solution . The stability of these compounds can be affected by intramolecular hydrogen bonding and solvation effects. Furthermore, the oxidation of tert-butyl carbamates can lead to various products, depending on the specific substituents and reaction conditions .

Aplicaciones Científicas De Investigación

Crystallography and Molecular Structure

- Research into isomorphous crystal structures has identified tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate as new members of the isostructural family of compounds, with a focus on their hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).

- Another study synthesized two carbamate derivatives, including a tert-butyl carbamate, and analyzed their crystallographic structures using single-crystal X-ray diffraction. This research highlighted the importance of hydrogen bonding in the molecular architecture of these compounds (Das et al., 2016).

Synthetic Chemistry and Catalysis

- A study on Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines involved tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate, showcasing its application in synthetic organic chemistry (Storgaard & Ellman, 2009).

- Enantioselective syntheses of tert-butyl carbamates have been reported, demonstrating their potential as building blocks for novel protease inhibitors (Ghosh et al., 2017).

Intermediate in Biologically Active Compounds

- Tert-Butyl carbamates have been identified as key intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291), underscoring their significance in medicinal chemistry (Zhao et al., 2017).

- The synthesis of (R)-tert-butyl carbamate, an intermediate of the natural product jaspine B, was achieved through a multistep process starting from L-Serine. This study highlights the utility of tert-butyl carbamates in the synthesis of complex natural products (Tang et al., 2014).

Molecular Electronics and Functional Materials

- The acetylation and formylation products of tert-butyl-substituted thiophenes have been investigated, indicating the potential of tert-butyl carbamates in developing molecular electronics and functional materials (Gol'dfarb & Konstantinov, 1958).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

tert-butyl N-(5-methylthiophen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-7-5-6-8(14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPLSXXSBGWVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351984 | |

| Record name | tert-butyl N-(5-methylthiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62188-21-0 | |

| Record name | tert-butyl N-(5-methylthiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(5-methylthiophen-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)